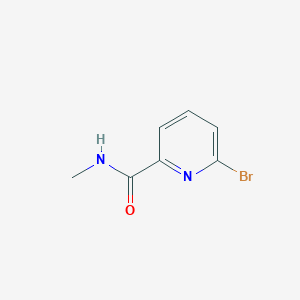

6-Bromo-N-methylpicolinamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-bromo-N-methylpyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O/c1-9-7(11)5-3-2-4-6(8)10-5/h2-4H,1H3,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWRUIQMLRILQEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=NC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90622013 | |

| Record name | 6-Bromo-N-methylpyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90622013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

337535-94-1 | |

| Record name | 6-Bromo-N-methylpyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90622013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 6-Bromo-N-methylpicolinamide

Introduction: The Significance of Substituted Picolinamides in Modern Drug Discovery

Substituted picolinamides, a class of pyridine carboxamide derivatives, represent a cornerstone in contemporary medicinal chemistry. Their rigid, planar structure and hydrogen bonding capabilities make them privileged scaffolds for interacting with a diverse array of biological targets. The strategic placement of functional groups on the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, including its solubility, metabolic stability, and target-binding affinity.

6-Bromo-N-methylpicolinamide, in particular, serves as a versatile intermediate in the synthesis of more complex bioactive molecules. The presence of a bromine atom at the 6-position provides a reactive handle for a variety of cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the introduction of diverse aryl, heteroaryl, and amino substituents. The N-methylamide moiety is a common feature in many drug candidates, often contributing to improved metabolic stability and cell permeability. This guide provides a detailed, field-proven methodology for the synthesis and comprehensive characterization of this compound, tailored for researchers and professionals in drug development.

Strategic Synthesis of this compound: A Two-Step Approach

The synthesis of this compound is efficiently achieved through a robust and scalable two-step process commencing with the commercially available 6-bromopicolinic acid. The overarching strategy involves the activation of the carboxylic acid to a more reactive acyl chloride, followed by a nucleophilic acyl substitution with methylamine.

Causality Behind the Chosen Synthetic Route

The selection of this two-step protocol is underpinned by several key principles of synthetic organic chemistry:

-

Activation of the Carboxylic Acid: Carboxylic acids are generally unreactive towards amines under mild conditions due to the formation of a stable ammonium carboxylate salt. Conversion to an acyl chloride dramatically increases the electrophilicity of the carbonyl carbon, rendering it susceptible to nucleophilic attack by the amine.[1]

-

Choice of Chlorinating Agent: Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to its efficacy and the convenient removal of byproducts. The reaction produces gaseous sulfur dioxide (SO₂) and hydrogen chloride (HCl), which can be easily removed from the reaction mixture, driving the equilibrium towards the formation of the acyl chloride.[2][3]

-

Nucleophilic Acyl Substitution: The reaction of the generated 6-bromopicolinoyl chloride with methylamine proceeds via a well-established nucleophilic addition-elimination mechanism.[4][5] The lone pair of electrons on the nitrogen atom of methylamine attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate. Subsequent elimination of a chloride ion yields the stable amide product.

Experimental Workflow Diagram

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 6-Bromopicolinoyl Chloride

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend 6-bromopicolinic acid (1.0 eq) in anhydrous dichloromethane (DCM) (10 mL per gram of acid).

-

Addition of Thionyl Chloride: To the stirred suspension, add thionyl chloride (2.0 eq) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux (approximately 40°C) and maintain for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. The resulting crude 6-bromopicolinoyl chloride, a moisture-sensitive solid, is typically used in the next step without further purification.[6]

Step 2: Synthesis of this compound

-

Reaction Setup: In a separate flame-dried round-bottom flask under an inert atmosphere, dissolve the crude 6-bromopicolinoyl chloride (1.0 eq) in anhydrous DCM (10 mL per gram of starting acid). Cool the solution to 0°C using an ice bath.

-

Addition of Methylamine: To the cooled and stirred solution, add a solution of methylamine (2.0 M in THF or a 40% aqueous solution, 2.2 eq) dropwise, ensuring the temperature remains below 10°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification:

-

Quench the reaction by the slow addition of water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

-

Comprehensive Characterization of this compound

Thorough characterization is imperative to confirm the identity, purity, and structural integrity of the synthesized this compound. The following techniques provide a self-validating system for quality control.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 337535-94-1 | [7] |

| Molecular Formula | C₇H₇BrN₂O | [7] |

| Molecular Weight | 215.05 g/mol | [7] |

| Appearance | Off-white to pale yellow solid |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be performed to confirm the structure of this compound.[8][9]

¹H NMR (400 MHz, CDCl₃) - Predicted Chemical Shifts and Splitting Patterns

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.2 | d | 1H | H-3 (Pyridine) |

| ~7.7 | t | 1H | H-4 (Pyridine) |

| ~7.5 | d | 1H | H-5 (Pyridine) |

| ~6.5 | br s | 1H | NH |

| ~3.0 | d | 3H | N-CH₃ |

¹³C NMR (101 MHz, CDCl₃) - Predicted Chemical Shifts

| Chemical Shift (δ, ppm) | Assignment |

| ~164 | C=O (Amide) |

| ~150 | C-2 (Pyridine) |

| ~141 | C-6 (Pyridine) |

| ~140 | C-4 (Pyridine) |

| ~128 | C-5 (Pyridine) |

| ~122 | C-3 (Pyridine) |

| ~26 | N-CH₃ |

Experimental Protocol for NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer at 298 K.

-

Data Processing: Process the raw data using appropriate NMR software. Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of the synthesized compound. A reverse-phase HPLC method is well-suited for this analysis.[10]

Proposed HPLC Method

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 10-90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Experimental Protocol for HPLC Analysis

-

Sample Preparation: Prepare a stock solution of the sample in methanol or acetonitrile at a concentration of 1 mg/mL. Dilute this solution to a working concentration of approximately 0.1 mg/mL.

-

Analysis: Equilibrate the HPLC system with the initial mobile phase composition. Inject the sample and acquire the chromatogram.

-

Purity Calculation: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.

Expected Mass Spectrum (Electron Ionization - EI)

The mass spectrum of this compound will show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

-

[M]⁺: m/z 214

-

[M+2]⁺: m/z 216

Experimental Protocol for Mass Spectrometry Analysis

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a gas chromatography (GC-MS) or liquid chromatography (LC-MS) system.

-

Ionization: Electron Ionization (EI) or Electrospray Ionization (ESI) can be used.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z).

Characterization Workflow Diagram

Caption: Workflow for the characterization of this compound.

Conclusion and Future Perspectives

This technical guide has outlined a reliable and reproducible methodology for the synthesis and characterization of this compound. The described protocols are grounded in established chemical principles and are designed to be readily implemented in a standard organic synthesis laboratory. The comprehensive characterization workflow ensures the production of a high-purity compound, suitable for use as a key intermediate in drug discovery and development programs. The versatility of the bromine substituent opens up a vast chemical space for the creation of novel picolinamide derivatives with potentially enhanced biological activity.

References

- 1. mdpi.com [mdpi.com]

- 2. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Amide Synthesis [fishersci.co.uk]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. 6-Bromopicolinic Acid Chloride|CAS 139487-69-7 [benchchem.com]

- 7. scbt.com [scbt.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Physicochemical Properties of 6-Bromo-N-methylpicolinamide

Introduction: The Strategic Importance of 6-Bromo-N-methylpicolinamide in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic functionalization of heterocyclic scaffolds is a cornerstone of rational drug design. Among these, the pyridine ring system holds a place of prominence due to its presence in numerous approved pharmaceuticals and its versatile chemical reactivity. This compound emerges as a molecule of significant interest, embodying a synthetically tractable platform for the elaboration of novel molecular entities.

This technical guide provides a comprehensive overview of the physicochemical properties of this compound, tailored for researchers, scientists, and drug development professionals. Beyond a mere compilation of data, this document delves into the causality behind experimental choices for property determination and offers field-proven insights into the practical application of this knowledge. The inclusion of the bromine atom at the 6-position offers a valuable handle for a variety of cross-coupling reactions, enabling the diversification of the picolinamide core.[1][2] The N-methylpicolinamide moiety itself is a recognized pharmacophore, contributing to the binding of molecules to their biological targets through hydrogen bonding and other non-covalent interactions.[3] A thorough understanding of the physicochemical characteristics of this compound is therefore paramount for its effective utilization in drug discovery programs. Such properties govern a molecule's solubility, permeability, metabolic stability, and ultimately, its pharmacokinetic and pharmacodynamic profile.

Chemical Identity and Molecular Structure

This compound is a derivative of picolinamide, which is the amide of picolinic acid (pyridine-2-carboxylic acid). The key structural features are a pyridine ring substituted with a bromine atom at the 6-position and an N-methylcarboxamide group at the 2-position.

IUPAC Name: 6-bromo-N-methylpyridine-2-carboxamide[4]

Synonyms: 6-Bromo-N-methyl-2-pyridinecarboxamide[4]

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Data Summary

The following table summarizes the available physicochemical data for this compound. It is important to note that much of the currently available data is predicted and awaits experimental verification.

| Property | Value | Source |

| Molecular Formula | C₇H₇BrN₂O | [4][5] |

| Molecular Weight | 215.05 g/mol | [4][5] |

| Appearance | Liquid | [6] |

| Purity | 95% | [6] |

| Boiling Point | 355.0 ± 27.0 °C (Predicted) | [4] |

| Density | 1.545 ± 0.06 g/cm³ (Predicted) | [4] |

| pKa | 13.76 ± 0.46 (Predicted) | [4] |

| Storage Temperature | 2-8°C | [4] |

Experimental Protocols for Physicochemical Characterization

To ensure the reliability of data for drug discovery and development, experimental determination of physicochemical properties is crucial. The following section details standard, field-proven methodologies for key parameters.

Melting Point Determination by Differential Scanning Calorimetry (DSC)

The melting point is a fundamental indicator of a compound's purity and identity. Differential Scanning Calorimetry (DSC) is a highly precise method for its determination.[7][8]

Causality of Experimental Choice: DSC measures the heat flow into a sample compared to a reference as a function of temperature.[9][10] This allows for the precise determination of the melting temperature (Tm), which is the temperature at which the maximum heat absorption occurs during the solid-to-liquid phase transition.[11] The shape and sharpness of the melting peak can also provide information about the purity of the sample.[11]

Experimental Workflow:

Caption: Workflow for melting point determination using DSC.

Lipophilicity Determination (logP) by the Shake-Flask Method

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties. The shake-flask method is the gold-standard for experimental logP determination.[12][13]

Causality of Experimental Choice: This method directly measures the partitioning of a compound between two immiscible phases, typically n-octanol and water, which mimic the lipid and aqueous environments in the body.[14] The ratio of the compound's concentration in the two phases at equilibrium provides the partition coefficient.

Experimental Workflow:

Caption: Workflow for logP determination via the shake-flask method.

Ionization Constant (pKa) Determination by Potentiometric Titration

The ionization constant (pKa) is a measure of the strength of an acid or base and is crucial for understanding a drug's solubility and permeability at different physiological pH values.[15] Potentiometric titration is a highly accurate and widely used method for pKa determination.[16][17]

Causality of Experimental Choice: This technique involves the gradual addition of a titrant (a strong acid or base) to a solution of the compound of interest while monitoring the pH.[18] The pKa can be determined from the inflection point of the resulting titration curve, which corresponds to the pH at which the compound is 50% ionized.[15]

Experimental Workflow:

Caption: Workflow for pKa determination by potentiometric titration.

Purity and Stability Assessment by High-Performance Liquid Chromatography (HPLC)

Ensuring the purity and stability of a compound is a critical aspect of drug development. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose due to its high resolution and sensitivity.[19]

Causality of Experimental Choice: HPLC separates components of a mixture based on their differential partitioning between a mobile phase and a stationary phase. By comparing the chromatogram of a sample to that of a reference standard, the identity and purity can be confirmed.[20] Stability can be assessed by analyzing the sample over time under various stress conditions (e.g., heat, humidity, light) and monitoring for the appearance of degradation products.

General HPLC Method for Purity Analysis:

-

Column: A C18 reversed-phase column is a common starting point for small molecules.[19]

-

Mobile Phase: A gradient of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength where the compound has significant absorbance.

-

Sample Preparation: Dissolve the sample in a suitable solvent, typically the mobile phase, and filter before injection.

Significance in Drug Discovery and Potential Applications

The this compound scaffold is a valuable starting point for the synthesis of a diverse range of compounds with potential therapeutic applications.

-

Versatile Synthetic Intermediate: The bromine atom serves as a key functional group for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings.[1][2] This allows for the introduction of a wide array of substituents at the 6-position of the pyridine ring, facilitating structure-activity relationship (SAR) studies.

-

Bioisosteric Replacement: The picolinamide moiety is a common structural motif in bioactive molecules and can act as a bioisostere for other functional groups, influencing binding affinity and selectivity.[3]

-

Potential Therapeutic Areas: Picolinamide derivatives have been investigated for a range of therapeutic activities, including as enzyme inhibitors and receptor modulators.[3] The introduction of bromine can enhance potency and modulate pharmacokinetic properties.[21]

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any vapors.

-

Avoid Contact: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a compound with significant potential in the field of drug discovery. While a complete experimental dataset of its physicochemical properties is yet to be established, this guide provides a robust framework for its characterization. By employing the detailed experimental protocols outlined herein, researchers can generate the high-quality data necessary to unlock the full potential of this versatile synthetic building block. A thorough understanding and experimental validation of its physicochemical properties will be instrumental in guiding the design and development of novel therapeutics.

References

- 1. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure-activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound CAS#: 337535-94-1 [amp.chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. Differential scanning calorimetry [cureffi.org]

- 8. Differential Scanning Calorimetry (DSC) Testing of Materials - Applus DatapointLabs [datapointlabs.com]

- 9. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 10. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 11. m.youtube.com [m.youtube.com]

- 12. encyclopedia.pub [encyclopedia.pub]

- 13. LogP / LogD shake-flask method [protocols.io]

- 14. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 15. dergipark.org.tr [dergipark.org.tr]

- 16. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 17. researchgate.net [researchgate.net]

- 18. creative-bioarray.com [creative-bioarray.com]

- 19. pharmoutsourcing.com [pharmoutsourcing.com]

- 20. pacificbiolabs.com [pacificbiolabs.com]

- 21. Account Suspended [tethyschemical.com]

An In-Depth Technical Guide to the Spectroscopic Data of 6-Bromo-N-methylpicolinamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-N-methylpicolinamide is a halogenated pyridine derivative with potential applications in medicinal chemistry and drug discovery. As a substituted picolinamide, it belongs to a class of compounds known for their diverse biological activities. The precise characterization of its molecular structure is paramount for understanding its chemical reactivity, pharmacokinetic properties, and potential interactions with biological targets. This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The information presented herein is intended to serve as a reference for the identification and characterization of this compound.

Chemical Structure and Properties:

-

IUPAC Name: 6-bromo-N-methylpyridine-2-carboxamide

-

Molecular Formula: C₇H₇BrN₂O[1]

-

Molecular Weight: 215.05 g/mol [1]

-

CAS Number: 337535-94-1[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. Below are the predicted ¹H and ¹³C NMR spectra for this compound, along with a detailed experimental protocol for data acquisition.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on the pyridine ring and the methyl protons of the amide group.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.2-8.5 | Broad Singlet | 1H | N-H (Amide) |

| ~8.0-8.2 | Doublet | 1H | H-3 (Pyridine) |

| ~7.8-8.0 | Triplet | 1H | H-4 (Pyridine) |

| ~7.6-7.8 | Doublet | 1H | H-5 (Pyridine) |

| ~2.9-3.1 | Doublet | 3H | N-CH₃ (Methyl) |

Note: The chemical shifts are predicted and may vary depending on the solvent and experimental conditions.

Predicted ¹³C NMR Spectrum

The carbon-13 NMR spectrum will provide information on the carbon skeleton of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~164-166 | C=O (Amide) |

| ~150-152 | C-2 (Pyridine) |

| ~148-150 | C-6 (Pyridine) |

| ~140-142 | C-4 (Pyridine) |

| ~128-130 | C-5 (Pyridine) |

| ~122-124 | C-3 (Pyridine) |

| ~26-28 | N-CH₃ (Methyl) |

Note: The chemical shifts are predicted and may vary depending on the solvent and experimental conditions.

Experimental Protocol for NMR Data Acquisition

1. Sample Preparation:

-

Accurately weigh 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

-

Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. Ensure the sample is fully dissolved.

2. Instrumentation and Parameters:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal resolution.

-

For ¹H NMR:

-

Pulse sequence: Standard single-pulse experiment.

-

Number of scans: 16-64 scans.

-

Acquisition time: 2-4 seconds.

-

Relaxation delay: 1-2 seconds.

-

-

For ¹³C NMR:

-

Pulse sequence: Proton-decoupled pulse sequence.

-

Number of scans: 1024-4096 scans (due to the low natural abundance of ¹³C).

-

Acquisition time: 1-2 seconds.

-

Relaxation delay: 2-5 seconds.

-

3. Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

-

Integrate the signals in the ¹H NMR spectrum to determine proton ratios.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation.

Predicted IR Spectrum

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=O, C-N, and C-Br bonds, as well as aromatic C-H and C=C stretching vibrations.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300-3400 | Medium | N-H Stretch (Amide) |

| ~3000-3100 | Weak | Aromatic C-H Stretch |

| ~2900-3000 | Weak | Aliphatic C-H Stretch (Methyl) |

| ~1660-1680 | Strong | C=O Stretch (Amide I) |

| ~1580-1600 | Medium | C=C Stretch (Pyridine Ring) |

| ~1530-1550 | Medium | N-H Bend (Amide II) |

| ~1400-1450 | Medium | C-N Stretch |

| ~1000-1100 | Medium | C-Br Stretch |

| ~700-800 | Strong | Aromatic C-H Out-of-Plane Bend |

Experimental Protocol for IR Data Acquisition

1. Sample Preparation:

-

KBr Pellet Method: Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) (100-200 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

2. Instrumentation and Data Acquisition:

-

Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Record a background spectrum of the empty sample holder or the pure KBr pellet.

-

Record the sample spectrum, typically in the range of 4000-400 cm⁻¹.

-

The final spectrum is obtained by subtracting the background spectrum from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

Predicted Mass Spectrum

The mass spectrum of this compound will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in a nearly 1:1 ratio).

| m/z | Interpretation |

| 214 & 216 | [M]⁺ and [M+2]⁺ molecular ions |

| 183 & 185 | Loss of -NHCH₃ |

| 155 & 157 | Loss of -CONHCH₃ |

| 129 | Bromopyridine fragment |

| 78 | Pyridine fragment |

| 58 | Methylamide fragment |

Experimental Protocol for MS Data Acquisition

1. Sample Introduction:

-

The sample can be introduced into the mass spectrometer via direct infusion or after separation using Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

2. Ionization:

-

Electron Ionization (EI): Suitable for volatile and thermally stable compounds.

-

Electrospray Ionization (ESI): A soft ionization technique suitable for a wider range of compounds, often used with LC-MS.

3. Mass Analysis:

-

The ionized fragments are separated based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

4. Detection:

-

A detector records the abundance of each ion, generating the mass spectrum.

Conclusion

The predicted spectroscopic data and outlined experimental protocols in this guide provide a robust framework for the identification and characterization of this compound. The combination of NMR, IR, and MS analyses allows for the unambiguous confirmation of its chemical structure, which is a critical step in its further development for any potential therapeutic or industrial application. Researchers and scientists are encouraged to use this guide as a reference for their own experimental work.

References

An In-Depth Technical Guide to the Synthesis and Reactions of 6-Bromo-N-methylpicolinamide (CAS Number 337535-94-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and chemical reactivity of 6-Bromo-N-methylpicolinamide, a versatile building block in medicinal chemistry and materials science. The document elucidates the primary synthetic routes to this compound, starting from commercially available precursors, and delves into the mechanistic underpinnings of these transformations. A significant focus is placed on the utility of this compound as a substrate in a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. Detailed experimental protocols and discussions on reaction optimization are provided to enable researchers to effectively utilize this compound in their synthetic endeavors.

Introduction and Nomenclature

This compound, identified by the CAS number 337535-94-1, is a substituted pyridine derivative. Its structure features a pyridine ring brominated at the 6-position and bearing an N-methylcarboxamide group at the 2-position. This unique arrangement of functional groups makes it a valuable intermediate for the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents and functional materials.

Table 1: Compound Identification

| CAS Number | 337535-94-1 |

| IUPAC Name | 6-bromo-N-methyl-2-pyridinecarboxamide[1] |

| Molecular Formula | C₇H₇BrN₂O[1] |

| Molecular Weight | 215.05 g/mol [2] |

| Synonyms | This compound |

Synthesis of this compound

The most direct and common synthetic approach to this compound involves the amidation of a 6-bromopicolinic acid derivative. The overall strategy hinges on the formation of an amide bond between the carboxylic acid functionality and methylamine.

Synthesis of the Key Precursor: 6-Bromopicolinic Acid

The synthesis of the crucial intermediate, 6-bromopicolinic acid, can be achieved from 6-amino-2-methylpyridine through a multi-step process involving diazotization, bromination, and subsequent oxidation of the methyl group. A detailed procedure is outlined in Chinese patent CN103086964A.[1]

Amidation of 6-Bromopicolinic Acid with Methylamine

The final step in the synthesis is the formation of the amide bond. This can be accomplished through several methods, with the choice often depending on the desired scale, yield, and purity requirements.

A reliable method for amide bond formation involves the conversion of the carboxylic acid to a more reactive acyl chloride, which then readily reacts with methylamine.

Experimental Protocol: Synthesis of this compound

-

Step 1: Formation of 6-Bromopicolinoyl Chloride. To a solution of 6-bromopicolinic acid (1.0 eq) in an anhydrous solvent such as dichloromethane or toluene, add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) dropwise at 0 °C. A catalytic amount of dimethylformamide (DMF) can be added if using oxalyl chloride. The reaction mixture is then stirred at room temperature for 2-4 hours or until the evolution of gas ceases. The solvent and excess reagent are removed under reduced pressure to yield the crude 6-bromopicolinoyl chloride, which is often used in the next step without further purification.

-

Step 2: Amidation with Methylamine. The crude 6-bromopicolinoyl chloride is dissolved in an anhydrous aprotic solvent like dichloromethane. The solution is cooled to 0 °C, and a solution of methylamine (2.0 eq, typically as a solution in THF or water) is added dropwise. The reaction is stirred at room temperature for 1-3 hours. Upon completion, the reaction mixture is washed with water, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Direct coupling of 6-bromopicolinic acid with methylamine can be achieved using various peptide coupling reagents. This method avoids the isolation of the acyl chloride intermediate.

Table 2: Common Coupling Reagents for Amide Bond Formation

| Coupling Reagent | Activating Agent | Base | Solvent |

| HATU | (Not required) | DIPEA, Et₃N | DMF, CH₂Cl₂ |

| HBTU | HOBt | DIPEA, Et₃N | DMF, CH₂Cl₂ |

| EDC | HOBt | DIPEA, Et₃N | DMF, CH₂Cl₂ |

Experimental Protocol: Direct Amidation using HATU

-

To a solution of 6-bromopicolinic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and diisopropylethylamine (DIPEA) (2.5 eq).

-

Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

-

Add a solution of methylamine (1.2 eq) in THF or as an aqueous solution to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours.

-

Upon completion, the reaction mixture is diluted with ethyl acetate and washed sequentially with water, 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by flash column chromatography to yield this compound.

Chemical Reactions of this compound

The primary site of reactivity for this compound is the carbon-bromine bond on the pyridine ring. The bromine atom serves as an excellent leaving group in various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents at the 6-position.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon bonds between this compound and various organoboron compounds, such as boronic acids and their esters.[3][4]

References

- 1. CN103086964A - Preparation method of 6-bromine-2-pyridine methyl formate - Google Patents [patents.google.com]

- 2. Sonogashira Coupling [organic-chemistry.org]

- 3. Synthesis and structure of 6-bromo-2-(diethoxymethyl)-2-hydroxy-3-phenyl-2,3-dihydro-1H-imidazo[1,2-a]pyridin-4-ium chloride acetonitrile monosolvate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Starting Materials for 6-Bromo-N-methylpicolinamide Synthesis

Introduction

6-Bromo-N-methylpicolinamide is a key heterocyclic building block in modern chemistry, finding applications in the development of pharmaceuticals and agrochemicals. Its structure, featuring a pyridine ring substituted with bromine, and an N-methylated amide, provides multiple points for further chemical modification. This guide offers a comprehensive analysis of the primary synthetic routes to this molecule, focusing on the selection of starting materials and the underlying chemical logic. We will explore the most prevalent methodologies, provide detailed experimental frameworks, and compare the strategic advantages of each approach to equip researchers and development professionals with actionable, field-proven insights.

Part 1: Retrosynthetic Analysis and Strategic Overview

The synthesis of this compound can be approached from two principal retrosynthetic disconnections. The most direct and widely adopted strategy involves the formation of the amide bond as the final key step. An alternative pathway begins with a symmetrically substituted pyridine ring, requiring selective functionalization.

-

Amide Bond Disconnection (Pathway A): This is the most logical and common approach, disconnecting the molecule at the robust amide C-N bond. This strategy relies on the coupling of a carboxylic acid precursor, 6-Bromopicolinic acid , with methylamine . This method is favored for its high reliability and the commercial availability of the starting materials.[1][2]

-

C-Br/C-C Disconnection (Pathway B): This alternative strategy starts from a more basic precursor, 2,6-dibromopyridine . This pathway involves the selective transformation of one of the bromo groups into the N-methylpicolinamide moiety, either through an intermediate carboxylic acid or via a direct carbonylation reaction. This route can be advantageous if 2,6-dibromopyridine is a more accessible or cost-effective starting material.

Caption: Retrosynthetic analysis of this compound.

Part 2: Primary Synthetic Pathway: Amide Coupling

This pathway represents the most established and straightforward method for synthesizing this compound. It hinges on the successful formation of an amide bond between 6-bromopicolinic acid and methylamine.

Key Starting Material: 6-Bromopicolinic Acid

6-Bromopicolinic acid (also known as 6-bromopyridine-2-carboxylic acid) is a versatile crystalline intermediate.[3] Its dual functionality, comprising the reactive bromine atom and the carboxylic acid group, makes it an invaluable precursor for complex molecule synthesis.[3]

| Property | Value |

| CAS Number | 21190-87-4[4] |

| Molecular Formula | C₆H₄BrNO₂[4] |

| Molecular Weight | 202.01 g/mol [4] |

| Appearance | Off-white crystalline powder[3] |

| Melting Point | 192-194 °C |

| Purity (Typical) | ≥98%[4] |

| Table 1: Physicochemical Properties of 6-Bromopicolinic Acid. |

Synthesis of 6-Bromopicolinic Acid: While commercially available, understanding its synthesis is crucial for process development. A common industrial method involves the oxidation of 6-bromo-2-methylpyridine.[5] This precursor can be obtained from 6-amino-2-methylpyridine through diazotization and subsequent bromination.[5]

Exemplary Protocol: Oxidation of 6-bromo-2-methylpyridine

-

To a reaction vessel, add 6-bromo-2-methylpyridine (1.0 eq) and water.

-

Heat the mixture to 60-65 °C with stirring.

-

Add potassium permanganate (KMnO₄) (approx. 2.5-3.0 eq) portion-wise, maintaining the temperature.

-

After the addition is complete, continue to stir the reaction at this temperature for 6-7 hours.

-

Monitor the reaction by TLC or HPLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and filter to remove manganese dioxide (MnO₂).

-

Adjust the pH of the filtrate to 1.5-2.0 using 10% hydrochloric acid to precipitate the product.

-

Filter the white solid, wash with water, and dry to yield 6-bromopicolinic acid.[5]

Co-reactant: Methylamine

Methylamine (CH₃NH₂) is a gas at standard temperature and pressure. For laboratory and industrial synthesis, it is almost exclusively used as a solution, typically:

-

40% in water

-

2.0 M in Tetrahydrofuran (THF)

-

33% in ethanol

The choice of solvent depends on the subsequent reaction conditions, with the THF solution being common for reactions requiring anhydrous conditions.

The Amidation Protocol: Activating the Carboxylic Acid

The direct reaction between a carboxylic acid and an amine to form an amide is thermodynamically unfavorable.[6] Therefore, the carboxylic acid must first be activated. Two primary methods are employed for this transformation.

Caption: Workflow for the amide coupling pathway.

Method 1: Acyl Chloride Formation This robust, traditional method involves converting the carboxylic acid to a highly reactive acyl chloride, which then readily reacts with the amine.

-

Suspend 6-bromopicolinic acid (1.0 eq) in a suitable solvent (e.g., toluene or dichloromethane) with a catalytic amount of DMF.

-

Add thionyl chloride (SOCl₂) (1.2-1.5 eq) dropwise at room temperature.

-

Heat the mixture to reflux for 2-4 hours until the evolution of gas (HCl, SO₂) ceases and the solution becomes clear.

-

Cool the reaction and remove the excess SOCl₂ and solvent under reduced pressure to obtain the crude 6-bromopicolinoyl chloride.

-

Dissolve the crude acyl chloride in an anhydrous solvent like THF.

-

In a separate flask, cool a solution of methylamine (2.0 M in THF, 1.5-2.0 eq) to 0 °C.

-

Add the acyl chloride solution dropwise to the methylamine solution, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Perform an aqueous workup to remove methylamine hydrochloride and isolate the final product, this compound.

Method 2: Direct Coupling with Reagents Modern coupling reagents allow for the direct, one-pot synthesis of amides under milder conditions, which is often preferable for complex molecules.[2][7]

-

Dissolve 6-bromopicolinic acid (1.0 eq) in an appropriate solvent (e.g., DMF or DCM).

-

Add a coupling reagent such as HATU (1.1 eq) or EDC (1.2 eq) along with an activator like HOBt (1.2 eq).

-

Add a non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq), to the mixture.

-

Stir for 15-30 minutes at room temperature to allow for the formation of the activated ester intermediate.

-

Add the methylamine solution (2.0 M in THF, 1.2 eq) and continue to stir at room temperature for 2-12 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, perform a standard aqueous workup and purification (e.g., column chromatography) to isolate the product.

Part 3: Alternative Pathway from 2,6-Dibromopyridine

This pathway offers a different strategic approach, starting from the symmetrically substituted 2,6-dibromopyridine. This can be economically advantageous depending on raw material costs.

Key Starting Material: 2,6-Dibromopyridine

This compound is a common starting material in pyridine chemistry. It can be synthesized from 2,6-dichloropyridine via a halogen exchange reaction.[8] The key to its use in this context is the ability to selectively functionalize only one of the two bromine atoms.

Conversion to 6-Bromopicolinic Acid

The most practical use of 2,6-dibromopyridine is as a precursor to 6-bromopicolinic acid, which then enters Pathway A. This is achieved via a halogen-metal exchange followed by carboxylation.[5]

Caption: Workflow for converting 2,6-Dibromopyridine to a key intermediate.

Protocol: Halogen-Metal Exchange and Carboxylation

-

Dissolve 2,6-dibromopyridine (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., Argon or Nitrogen).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add n-butyllithium (n-BuLi) (1.0 eq) dropwise, maintaining the temperature below -70 °C. The selective mono-lithiation occurs due to the statistical and electronic effects.

-

Stir the mixture at -78 °C for 1 hour.

-

Quench the reaction by adding an excess of crushed dry ice (solid CO₂).

-

Allow the mixture to slowly warm to room temperature.

-

Add water and acidify with aqueous HCl to pH 2-3.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate to yield 6-bromopicolinic acid.

Part 4: Comparative Analysis and Process Considerations

The choice of synthetic route depends on several factors including cost, scale, available equipment, and safety protocols.

| Parameter | Pathway A (Amide Coupling) | Pathway B (from 2,6-Dibromopyridine) |

| Starting Materials | 6-Bromopicolinic acid, Methylamine | 2,6-Dibromopyridine, n-BuLi, CO₂ |

| Number of Steps | 1 (from the acid) | 2 (to get to the final product via the acid) |

| Scalability | Highly scalable. Amide coupling is a standard industrial process. | Scalable, but requires cryogenic conditions (-78 °C) and handling of pyrophoric n-BuLi. |

| Safety & Handling | Requires handling of corrosive acylating agents (SOCl₂) or expensive coupling reagents. | Requires handling of pyrophoric and moisture-sensitive n-BuLi. Requires inert atmosphere and cryogenic temperatures. |

| Process Control | Straightforward reaction monitoring. | Requires strict temperature and atmosphere control for the lithiation step. |

| Overall Assessment | The most direct, robust, and commonly used method, especially if the starting acid is readily available. | A viable alternative if 2,6-dibromopyridine is significantly cheaper or more accessible than the corresponding acid. |

| Table 2: Comparison of Synthetic Pathways. |

Conclusion

For the synthesis of this compound, the most scientifically sound and industrially proven pathway is the direct amide coupling of 6-bromopicolinic acid and methylamine . This route is characterized by its high efficiency, reliability, and operational simplicity. The activation of the carboxylic acid can be robustly achieved using thionyl chloride or, for more sensitive applications, via modern coupling reagents. The alternative pathway, starting from 2,6-dibromopyridine , primarily serves as an effective method for preparing the key 6-bromopicolinic acid intermediate. The selection between these starting points will ultimately be dictated by project-specific economic, safety, and logistical considerations. This guide provides the foundational knowledge for making that strategic decision.

References

- 1. hepatochem.com [hepatochem.com]

- 2. growingscience.com [growingscience.com]

- 3. nbinno.com [nbinno.com]

- 4. calpaclab.com [calpaclab.com]

- 5. CN103086964A - Preparation method of 6-bromine-2-pyridine methyl formate - Google Patents [patents.google.com]

- 6. Catalytic N-methyl amidation of carboxylic acids under cooperative conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Amide synthesis by acylation [organic-chemistry.org]

- 8. CN102993086A - Method for synthesizing 2,6-dibromo pyridine - Google Patents [patents.google.com]

An In-depth Technical Guide to the Exploratory Reactions of 6-Bromo-N-methylpicolinamide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of a Privileged Scaffold

6-Bromo-N-methylpicolinamide is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its structure, featuring a pyridine ring substituted with a bromine atom, a methylamide group, and a nitrogen atom, presents a unique combination of electronic and steric properties. The bromine atom at the 6-position serves as a key functional handle for a wide array of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. This guide provides an in-depth exploration of the reactivity of this compound, offering field-proven insights and detailed experimental protocols to empower researchers in their synthetic endeavors.

The strategic importance of the picolinamide scaffold is underscored by its presence in numerous biologically active compounds. A notable example is the clinical candidate GSK2982772, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), which is under investigation for the treatment of inflammatory diseases such as psoriasis, rheumatoid arthritis, and ulcerative colitis.[1] The synthesis of GSK2982772 and its analogues often leverages the reactivity of the this compound core, highlighting the practical significance of understanding its chemical behavior.

This guide will delve into the key exploratory reactions of this compound, providing a comprehensive overview of the underlying principles, detailed experimental procedures, and mechanistic insights to facilitate its application in the design and synthesis of novel molecules.

Core Reactivity: A Tale of Two Pathways

The reactivity of this compound is primarily dictated by the presence of the bromine atom on the electron-deficient pyridine ring. This enables two major classes of reactions:

-

Palladium-Catalyzed Cross-Coupling Reactions: These reactions are the cornerstone of modern synthetic chemistry, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. The bromine atom on the picolinamide scaffold readily participates in these transformations.

-

Nucleophilic Aromatic Substitution (SNAr) Reactions: The electron-withdrawing nature of the pyridine ring nitrogen and the picolinamide group activates the 6-position towards attack by nucleophiles, enabling the displacement of the bromide ion.

The following sections will provide a detailed examination of these reaction pathways, complete with step-by-step protocols and mechanistic considerations.

Palladium-Catalyzed Cross-Coupling Reactions: A Universe of Possibilities

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules. For this compound, these reactions provide a powerful toolkit for introducing a diverse array of substituents at the 6-position, thereby enabling extensive structure-activity relationship (SAR) studies and the generation of novel chemical entities.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds with Aryl and Heteroaryl Partners

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C(sp²)–C(sp²) bonds, enabling the synthesis of biaryl and heteroaryl-aryl compounds.[2] In the context of this compound, this reaction allows for the introduction of various aryl and heteroaryl groups, a common strategy in the development of pharmaceuticals.

The choice of palladium catalyst, ligand, base, and solvent system is critical for a successful Suzuki-Miyaura coupling. Bulky, electron-rich phosphine ligands are often preferred as they promote the oxidative addition of the aryl bromide to the palladium(0) center and facilitate the subsequent reductive elimination step.[3] The base is essential for the activation of the boronic acid, forming a more nucleophilic boronate species that undergoes transmetalation with the palladium complex.[4] A mixture of an organic solvent and water is commonly employed to dissolve both the organic and inorganic reagents.

This generalized protocol is based on established procedures for Suzuki-Miyaura couplings of bromopyridine derivatives.

Materials:

-

This compound

-

Arylboronic acid (1.2 equivalents)

-

Pd(PPh₃)₄ (0.05 equivalents)

-

K₂CO₃ (2.0 equivalents)

-

1,4-Dioxane

-

Water

-

Argon or Nitrogen gas

Procedure:

-

To a dry round-bottom flask, add this compound (1.0 equivalent), the arylboronic acid (1.2 equivalents), and K₂CO₃ (2.0 equivalents).

-

Purge the flask with an inert gas (Argon or Nitrogen).

-

Add a degassed 4:1 mixture of 1,4-dioxane and water.

-

Add Pd(PPh₃)₄ (0.05 equivalents) to the reaction mixture.

-

Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 6-aryl-N-methylpicolinamide.

Data Presentation: Representative Suzuki-Miyaura Coupling Reactions

| Coupling Partner (Arylboronic Acid) | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12 | 85 | [5] |

| 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | 1,4-Dioxane | 90 | 16 | 92 | [5] |

| Pyridin-3-ylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 110 | 8 | 78 | [5] |

Note: Yields are representative and may vary depending on the specific substrate and reaction conditions.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of carbon-nitrogen bonds via the palladium-catalyzed coupling of amines with aryl halides.[6] This reaction is particularly valuable for accessing a wide range of N-substituted picolinamides, which are prevalent in many bioactive molecules.

The success of a Buchwald-Hartwig amination hinges on the judicious selection of the palladium precatalyst, ligand, and base.[6] For challenging substrates or less reactive amines, highly active catalyst systems employing bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) are often necessary.[7] Strong, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used to deprotonate the amine and facilitate the formation of the key palladium-amido intermediate.[7]

The following protocol is adapted from a procedure for a closely related substrate, 5-bromo-N,6-dimethylpicolinamide.[8]

Materials:

-

This compound

-

Amine (1.1 equivalents)

-

Pd(OAc)₂ (0.1 equivalents)

-

BINAP (0.1 equivalents)

-

Cs₂CO₃ (2.5 equivalents)

-

Toluene

-

Nitrogen gas

Procedure:

-

To a reaction vessel under a nitrogen atmosphere, add this compound (1.0 equivalent), the amine (1.1 equivalents), BINAP (0.1 equivalents), Pd(OAc)₂ (0.1 equivalents), and Cs₂CO₃ (2.5 equivalents).

-

Add anhydrous toluene.

-

Heat the resulting mixture to 80 °C and stir for 16 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction mixture and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to afford the desired 6-amino-N-methylpicolinamide derivative.

Data Presentation: Representative Buchwald-Hartwig Amination Conditions

| Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Cyclohexane-1,2-diamine | Pd₂(dba)₃ / (±)-BINAP | NaOtBu | Toluene | 80 | 4 | 60 | [1] |

| tert-Butyl piperazine-1-carboxylate | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 80 | 16 | High | [8] |

| Aniline | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 12-16 | >90 | [6] |

Note: Yields are representative and may vary depending on the specific substrate and reaction conditions.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a C(sp²)–C(sp) bond through the reaction of an aryl halide with a terminal alkyne, catalyzed by palladium and a copper co-catalyst.[9] This reaction is highly valuable for synthesizing conjugated enynes and arylalkynes, which are important motifs in various functional materials and biologically active compounds.

The standard Sonogashira reaction employs a palladium catalyst, typically PdCl₂(PPh₃)₂, and a copper(I) co-catalyst, such as CuI.[10] The amine base, often triethylamine or diisopropylethylamine, serves both to deprotonate the terminal alkyne and as a solvent. The copper co-catalyst is believed to facilitate the transmetalation step by forming a copper acetylide intermediate. Copper-free Sonogashira protocols have also been developed to avoid potential issues associated with copper catalysis.[11]

This protocol is a general procedure for the Sonogashira coupling of bromopyridine derivatives.

Materials:

-

This compound

-

Terminal alkyne (1.2 equivalents)

-

PdCl₂(PPh₃)₂ (0.03 equivalents)

-

CuI (0.05 equivalents)

-

Triethylamine (TEA)

-

Anhydrous THF or DMF

-

Nitrogen gas

Procedure:

-

To a dry Schlenk flask under a nitrogen atmosphere, add this compound (1.0 equivalent), PdCl₂(PPh₃)₂ (0.03 equivalents), and CuI (0.05 equivalents).

-

Add anhydrous THF or DMF, followed by triethylamine.

-

Add the terminal alkyne (1.2 equivalents) dropwise to the reaction mixture.

-

Stir the reaction at room temperature or heat to 50-70 °C, monitoring by TLC or LC-MS.

-

Upon completion, cool the reaction mixture and filter to remove the ammonium salt.

-

Concentrate the filtrate and purify the residue by column chromatography on silica gel to afford the desired 6-alkynyl-N-methylpicolinamide.

Data Presentation: Representative Sonogashira Coupling Conditions

| Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | TEA | THF | RT | 6 | 95 | [12] |

| Ethynyltrimethylsilane | PdCl₂(PPh₃)₂ / CuI | DIPEA | DMF | 60 | 8 | 88 | [10] |

| Propargyl alcohol | Pd(PPh₃)₄ / CuI | Et₃N | DMF | 50 | 12 | 75 | [13] |

Note: Yields are representative and may vary depending on the specific substrate and reaction conditions.

Heck Reaction: Vinylation of the Pyridine Ring

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene.[14] This reaction provides a direct method for introducing vinyl groups at the 6-position of the picolinamide core.

The Heck reaction typically utilizes a palladium(II) precatalyst such as Pd(OAc)₂, which is reduced in situ to the active Pd(0) species.[15] Phosphine ligands are often employed to stabilize the catalyst and modulate its reactivity. A base, such as triethylamine or potassium carbonate, is required to neutralize the hydrogen halide formed during the reaction.[16]

The following is a general procedure for the Heck reaction of aryl bromides.

Materials:

-

This compound

-

Alkene (e.g., styrene, butyl acrylate) (1.5 equivalents)

-

Pd(OAc)₂ (0.02 equivalents)

-

P(o-tolyl)₃ (0.04 equivalents)

-

Triethylamine (TEA) (1.5 equivalents)

-

Anhydrous DMF or NMP

-

Nitrogen gas

Procedure:

-

To a dry reaction vessel under a nitrogen atmosphere, add this compound (1.0 equivalent), Pd(OAc)₂ (0.02 equivalents), and P(o-tolyl)₃ (0.04 equivalents).

-

Add the anhydrous solvent (DMF or NMP), followed by the alkene (1.5 equivalents) and triethylamine (1.5 equivalents).

-

Heat the reaction mixture to 100-120 °C and stir for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Data Presentation: Representative Heck Reaction Conditions

| Alkene | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Styrene | Pd(OAc)₂ / PPh₃ | K₂CO₃ | NMP | 120 | 24 | 75 | [2] |

| n-Butyl acrylate | Pd(OAc)₂ / P(o-tolyl)₃ | Et₃N | DMF | 100 | 18 | 82 | [16] |

| Ethylene | PdCl₂(PPh₃)₂ | NaOAc | DMF | 100 | 12 | 65 | [17] |

Note: Yields are representative and may vary depending on the specific substrate and reaction conditions.

Nucleophilic Aromatic Substitution (SNAr): A Metal-Free Alternative

While palladium-catalyzed reactions are powerful, nucleophilic aromatic substitution (SNAr) offers a complementary, often metal-free, approach to functionalize the 6-position of the picolinamide ring. The electron-deficient nature of the pyridine ring, further activated by the picolinamide group, facilitates the attack of nucleophiles and displacement of the bromide.

The feasibility and rate of an SNAr reaction are influenced by the nucleophilicity of the attacking species, the nature of the leaving group, and the electronic properties of the aromatic ring. For this compound, strong nucleophiles such as alkoxides, thiolates, and amines can readily displace the bromide, particularly at elevated temperatures. The use of a polar aprotic solvent like DMF or DMSO can help to solvate the nucleophile and accelerate the reaction.

This is a general procedure for the SNAr of 6-bromopyridine derivatives with amines.

Materials:

-

This compound

-

Amine (2.0 equivalents)

-

Potassium carbonate (K₂CO₃) or another suitable base

-

Anhydrous DMF or DMSO

-

Nitrogen gas

Procedure:

-

To a reaction vessel, add this compound (1.0 equivalent), the amine (2.0 equivalents), and the base (e.g., K₂CO₃, 2.0 equivalents).

-

Add the anhydrous solvent (DMF or DMSO).

-

Heat the reaction mixture to 100-150 °C and stir for 12-48 hours under a nitrogen atmosphere.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture, pour into water, and extract with an organic solvent.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Data Presentation: Representative SNAr Reactions

| Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Morpholine | K₂CO₃ | DMSO | 120 | 24 | 85 |[18] | | Sodium methoxide | - | MeOH | Reflux | 12 | 90 |[19] | | Piperidine | Et₃N | NMP | 150 | 48 | 70 |[20] |

Note: Yields are representative and may vary depending on the specific substrate and reaction conditions.

Conclusion: A Versatile Tool for Chemical Innovation

This compound has proven to be a highly valuable and versatile building block in modern organic synthesis. Its amenability to a wide range of palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions provides chemists with a powerful platform for the construction of diverse and complex molecular architectures. The ability to readily introduce aryl, heteroaryl, amino, alkynyl, and alkenyl substituents at the 6-position opens up vast opportunities for fine-tuning the physicochemical and biological properties of molecules in drug discovery and materials science. This guide has provided a comprehensive overview of the key exploratory reactions of this compound, complete with detailed protocols and mechanistic insights. By understanding and applying these synthetic strategies, researchers can unlock the full potential of this privileged scaffold to drive innovation in their respective fields.

References

- 1. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 2. Heck Reaction [organic-chemistry.org]

- 3. par.nsf.gov [par.nsf.gov]

- 4. youtube.com [youtube.com]

- 5. Methyl 4-bromo-6-methylpicolinate | Benchchem [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents [mdpi.com]

- 8. US11325906B2 - Chemical compounds - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]

- 12. Sonogashira Coupling [organic-chemistry.org]

- 13. researchgate.net [researchgate.net]

- 14. Design, synthesis, and evaluation of potent RIPK1 inhibitors with in vivo anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Heck reaction - Wikipedia [en.wikipedia.org]

- 16. sophion.com [sophion.com]

- 17. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. scilit.com [scilit.com]

- 20. chemistryguru.com.sg [chemistryguru.com.sg]

A Technical Guide to the Structural Elucidation of Novel Picolinamide Derivatives

This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the methodologies and strategic considerations for the structural elucidation of novel picolinamide derivatives. Picolinamides, a class of compounds characterized by a pyridine ring with an amide substituent at the 2-position, are of significant interest in medicinal chemistry due to their diverse biological activities, including their roles as kinase inhibitors and antifungal agents.[1][2][3] The precise determination of their three-dimensional structure is paramount for understanding structure-activity relationships (SAR), optimizing lead compounds, and ensuring the safety and efficacy of potential drug candidates.

This guide moves beyond a mere recitation of techniques, instead focusing on the synergy between different analytical methods and the rationale behind their application. We will explore an integrated approach that combines spectroscopic, crystallographic, and computational techniques to unambiguously determine the constitution, configuration, and conformation of these important molecules.

Section 1: The Foundational Trinity of Structural Elucidation

The structural elucidation of any novel chemical entity, including picolinamide derivatives, rests on a triad of powerful analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography. The judicious application and integration of data from these three pillars provide a self-validating system for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity

NMR spectroscopy is arguably the most powerful tool for determining the solution-state structure of organic molecules. It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

Causality of Experimental Choices in NMR:

The choice of NMR experiments is dictated by the specific questions we need to answer about the picolinamide derivative's structure. A standard suite of experiments is typically employed to build a complete picture of the molecule.

-

¹H NMR: This is the starting point for any structural elucidation. It provides information on the number of different types of protons, their chemical environment (shielding/deshielding), and their spin-spin coupling with neighboring protons, which reveals connectivity. For picolinamide derivatives, the characteristic signals of the pyridine ring protons and the amide proton are of particular interest.

-

¹³C NMR: This experiment reveals the number of unique carbon atoms in the molecule and their chemical environment. It is often run in conjunction with Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) to differentiate between CH, CH₂, and CH₃ groups.

-

2D NMR Techniques:

-

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-coupled to each other, allowing for the tracing of proton networks within the molecule.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached, providing a powerful tool for assigning carbon signals.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away. This is crucial for establishing connectivity across quaternary carbons and heteroatoms, which is essential for piecing together the molecular framework of novel derivatives.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments provide information about the spatial proximity of protons, which is vital for determining the molecule's conformation and stereochemistry. For picolinamide derivatives, NOESY can help determine the preferred orientation of the amide substituent relative to the pyridine ring.[4]

-

Experimental Protocol: A Standard NMR Workflow for a Novel Picolinamide Derivative

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified picolinamide derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent is critical and should be based on the solubility of the compound and the desire to avoid exchange of labile protons (like the amide N-H).

-

¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Key parameters to optimize include the spectral width, number of scans, and relaxation delay.

-

¹³C{¹H} NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans is typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

DEPT-135 and DEPT-90 Acquisition: These experiments are run to differentiate carbon types.

-

2D NMR Acquisition: Acquire COSY, HSQC, HMBC, and NOESY/ROESY spectra. The parameters for these experiments (e.g., mixing times for NOESY/ROESY, evolution delays for HMBC) should be optimized based on the specific molecule.

-

Data Processing and Interpretation: Process the acquired data (Fourier transformation, phasing, and baseline correction). The spectra are then interpreted in a stepwise manner, starting with the ¹H spectrum to identify key spin systems, followed by the use of 2D data to connect these systems and build the final structure.

Data Presentation: Representative ¹H and ¹³C NMR Chemical Shift Ranges for a Picolinamide Scaffold

| Atom Type | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Notes |

| Pyridine H-3 | 7.8 - 8.2 | 120 - 125 | |

| Pyridine H-4 | 7.4 - 7.8 | 135 - 140 | |

| Pyridine H-5 | 7.2 - 7.6 | 125 - 130 | |

| Pyridine H-6 | 8.5 - 8.8 | 148 - 152 | Deshielded due to proximity to nitrogen |

| Amide N-H | 7.5 - 9.0 | - | Broad signal, may exchange with solvent |

| Carbonyl C=O | - | 165 - 175 |

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation Patterns

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis.

Causality of Experimental Choices in MS:

-

Ionization Technique: The choice of ionization method is crucial for obtaining a clear molecular ion peak.

-

Electrospray Ionization (ESI): A soft ionization technique ideal for polar molecules like many picolinamide derivatives. It typically produces protonated molecules ([M+H]⁺) or sodiated adducts ([M+Na]⁺).[5]

-

Atmospheric Pressure Chemical Ionization (APCI): Suitable for less polar compounds.

-

Electron Ionization (EI): A "hard" ionization technique that causes extensive fragmentation. While it may not always show a clear molecular ion peak, the fragmentation pattern can be highly informative for structural elucidation.

-

-

Mass Analyzer:

-

High-Resolution Mass Spectrometry (HRMS): Instruments like Time-of-Flight (TOF) or Orbitrap analyzers provide highly accurate mass measurements, allowing for the determination of the elemental composition of the molecular ion and its fragments. This is a critical step in confirming the molecular formula of a novel compound.

-

-

Tandem Mass Spectrometry (MS/MS): This technique involves the selection of a specific ion (typically the molecular ion) and its fragmentation to generate a daughter ion spectrum. The fragmentation pattern provides valuable information about the connectivity of the molecule and can be used to distinguish between isomers. Picolinyl esters, for instance, are known to produce characteristic fragmentation patterns in MS that can be used to locate functional groups within a molecule.[6][7][8]

Experimental Protocol: A Typical LC-MS/MS Workflow

-

Sample Preparation: Prepare a dilute solution of the picolinamide derivative (typically in the low µg/mL to ng/mL range) in a solvent compatible with the liquid chromatography (LC) mobile phase (e.g., methanol or acetonitrile).

-

LC Separation: Inject the sample onto an LC system coupled to the mass spectrometer. A reversed-phase C18 column is commonly used. The LC step separates the compound of interest from any impurities.

-

MS Analysis (Full Scan): Acquire a full scan mass spectrum to determine the molecular weight of the compound.

-

HRMS Analysis: If an HRMS instrument is available, determine the accurate mass of the molecular ion to confirm the elemental composition.

-

MS/MS Analysis: Perform a product ion scan on the precursor ion (e.g., ([M+H]⁺)) to obtain the fragmentation pattern.

-

Data Interpretation: Analyze the mass spectra to confirm the molecular weight and propose a fragmentation pathway that is consistent with the proposed structure.

Visualization: Integrated Structural Elucidation Workflow

Caption: A workflow diagram illustrating the integrated approach to the structural elucidation of novel picolinamide derivatives.

Single-Crystal X-ray Crystallography: The Definitive 3D Structure

While NMR and MS provide invaluable information about the connectivity and molecular formula, single-crystal X-ray crystallography offers an unambiguous determination of the three-dimensional structure of a molecule in the solid state.[9] It provides precise information about bond lengths, bond angles, and the absolute stereochemistry of chiral centers. For picolinamide derivatives, X-ray crystallography can definitively establish the conformation of the amide group and the overall molecular packing in the crystal lattice.[10][11][12]

Causality of Experimental Choices in X-ray Crystallography:

The primary prerequisite for this technique is the ability to grow a high-quality single crystal of the compound. The choice of crystallization conditions is therefore the most critical experimental variable.

-

Solvent System: The selection of solvents for crystallization is crucial. A common strategy is to dissolve the compound in a "good" solvent and then slowly introduce a "poor" solvent (antisolvent) to induce crystallization. Slow evaporation of a saturated solution is another widely used technique.[12]

-

Temperature: Crystallization can be performed at various temperatures (room temperature, 4°C, or sub-zero temperatures) to influence the rate of crystal growth and crystal quality.

Experimental Protocol: Single-Crystal Growth and X-ray Diffraction

-

Crystal Growth: Systematically screen for suitable crystallization conditions by employing various solvents, solvent combinations, and temperatures. Techniques include slow evaporation, vapor diffusion, and cooling crystallization.